Octadecylmethylsulfide
Overview
Description
Octadecylmethylsulfide: is an organic compound with the molecular formula C19H40S . It is a type of sulfide, specifically a thioether, characterized by a long alkyl chain (octadecyl group) attached to a sulfur atom, which is also bonded to a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadecylmethylsulfide typically involves the reaction of octadecyl halides with methylthiolate salts. One common method is the nucleophilic substitution reaction where octadecyl bromide reacts with sodium methylthiolate in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octadecylmethylsulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reduction of this compound can yield the corresponding thiol and alkane. Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Octadecylmethyl sulfoxide, octadecylmethyl sulfone.
Reduction: Octadecyl thiol, methane.
Substitution: Various substituted thioethers depending on the nucleophile used.
Scientific Research Applications
Chemistry: Octadecylmethylsulfide is used as a precursor in the synthesis of other organosulfur compounds. It serves as a model compound in studies of thioether chemistry and reactivity.
Medicine: The compound has been studied for its potential anticancer and anti-inflammatory properties. It is explored as a drug delivery agent due to its ability to interact with lipid membranes.
Industry: this compound is used in the production of surfactants, lubricants, and corrosion inhibitors. Its long alkyl chain provides hydrophobic properties, making it useful in various industrial applications.
Mechanism of Action
The mechanism of action of octadecylmethylsulfide involves its interaction with cellular membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and signaling pathways. The sulfur atom can form reversible bonds with protein thiols, modulating their activity and function .
Comparison with Similar Compounds
Octadecylthiol: Similar in structure but with a thiol group instead of a methyl group.
Octadecylsulfone: An oxidized form of octadecylmethylsulfide with a sulfone group.
Octadecylsulfoxide: An intermediate oxidation product with a sulfoxide group.
Uniqueness: this compound is unique due to its specific combination of a long alkyl chain and a thioether linkage. This structure imparts distinct chemical properties, such as its ability to undergo various oxidation states and participate in diverse chemical reactions. Its amphiphilic nature makes it particularly useful in applications requiring interaction with both hydrophobic and hydrophilic environments .
Properties
IUPAC Name |
1-methylsulfanyloctadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-2/h3-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNORDZYQJMGMRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336793 | |
Record name | methyloctadecylsulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40289-98-3 | |
Record name | methyloctadecylsulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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